![molecular formula C22H17N5O3 B2881872 3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide CAS No. 306304-34-7](/img/no-structure.png)

3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

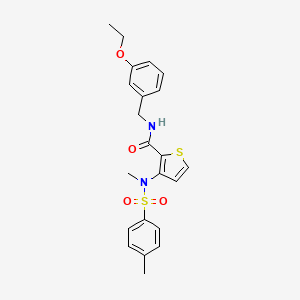

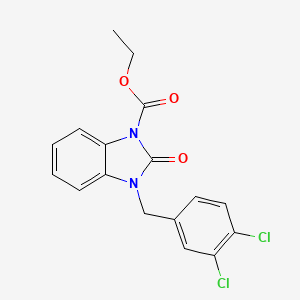

3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.

BenchChem offers high-quality 3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ni(II) Complexes with Schiff Base Ligands

Yu et al. (2017) explored the preparation and characterization of Ni(II) complexes with Schiff base ligands, showing their potential interactions with DNA and proteins, as well as their cytotoxicities against cancer cell lines. These complexes exhibited the ability to bind to DNA through groove and electrostatic interactions and demonstrated reasonable cytotoxicities, highlighting their potential in anticancer research Hui Yu et al., 2017.

Novel Pyranopyrazoles

Al-Amiery et al. (2012) synthesized a series of pyranopyrazoles and characterized them using various spectroscopic techniques. These compounds' molecular orbital calculations provided insights into their spatial characteristics and contributions of individual atoms, suggesting potential applications in designing molecules with specific properties A. Al-Amiery et al., 2012.

CDK2 Inhibitors

Abdel-Rahman et al. (2021) reported the design, synthesis, and anti-proliferative activity of new pyridine, pyrazolopyridine, and furopyridine derivatives. Their evaluation as CDK2 enzyme inhibitors and their cytotoxicity against various human cancer cell lines revealed several compounds with significant activity, showcasing the therapeutic potential of such molecules A. Abdel-Rahman et al., 2021.

Schiff Base System for Zn2+ Ion Detection

Azadbakht and Keypour (2012) developed a Schiff base system capable of selectively and sensitively detecting Zn2+ ions. This system's fluorescent changes upon Zn2+ addition were utilized as an AND logic gate at the molecular level, demonstrating the compound's potential in chemical sensing applications R. Azadbakht & H. Keypour, 2012.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide' involves the reaction of 3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid with (Z)-1-(4-nitrophenyl)ethanone in the presence of a coupling agent to form the corresponding imine intermediate. The imine intermediate is then reduced using a reducing agent to obtain the final product.", "Starting Materials": [ "3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid", "(Z)-1-(4-nitrophenyl)ethanone", "Coupling agent", "Reducing agent" ], "Reaction": [ "Step 1: 3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid and (Z)-1-(4-nitrophenyl)ethanone are mixed in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) solvent.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the imine intermediate is formed.", "Step 3: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ethanol or tetrahydrofuran (THF) solvent.", "Step 4: The resulting product is purified by column chromatography using a suitable solvent system to obtain the final product." ] } | |

Número CAS |

306304-34-7 |

Nombre del producto |

3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

Fórmula molecular |

C22H17N5O3 |

Peso molecular |

399.41 |

Nombre IUPAC |

3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H17N5O3/c1-14(15-8-10-19(11-9-15)27(29)30)23-26-22(28)21-13-20(24-25-21)18-7-6-16-4-2-3-5-17(16)12-18/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14- |

Clave InChI |

LATLRTUTBOBCEN-UCQKPKSFSA-N |

SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid](/img/structure/B2881792.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)

![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)

![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B2881811.png)